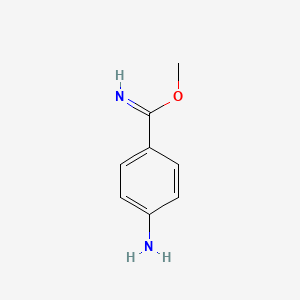
Methyl 4-aminobenzimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-aminobenzimidate is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-aminobenzimidate can be synthesized through several methods. One common method involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia. This method is advantageous due to its high yield and relatively low cost .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality. Additionally, the purification process typically includes recrystallization and distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-aminobenzimidate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoates
Reduction: Benzyl alcohol derivatives
Substitution: Alkylated or acylated benzoates
Aplicaciones Científicas De Investigación
Methyl 4-aminobenzimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including guanidine alkaloids.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of therapeutic agents.
Industry: It acts as an intermediate in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-aminobenzimidate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-aminobenzoate
- Methyl 4-(methylamino)benzoate
Comparison
Methyl 4-aminobenzimidate is unique due to its specific functional groups, which confer distinct reactivity and applications. Compared to methyl 4-aminobenzoate, it has a higher reactivity in nucleophilic substitution reactions due to the presence of the imidate group. Methyl 4-(methylamino)benzoate, on the other hand, has different steric and electronic properties, affecting its reactivity and applications .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
methyl 4-aminobenzenecarboximidate |
InChI |
InChI=1S/C8H10N2O/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,10H,9H2,1H3 |
Clave InChI |
LTTHEOPBMKOLRK-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















